molecular formula NULL B1178284 HUMAN VEGF165 CAS No. 127464-60-2

HUMAN VEGF165

Cat. No. B1178284
CAS RN: 127464-60-2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Human VEGF165 (Vascular Endothelial Growth Factor 165) is a homodimeric glycoprotein that is produced naturally by the human body. It is a member of the VEGF family, which is involved in angiogenesis and vasculogenesis. This protein is mainly expressed in endothelial cells and is a key factor in the regulation of vascular development, angiogenesis, and the maintenance of vascular integrity. VEGF165 is also involved in the proliferation and migration of endothelial cells, and in the formation of new blood vessels.

Scientific Research Applications

1. Angiogenesis and Tissue Repair

Human VEGF165 plays a crucial role in promoting angiogenesis and tissue repair. For instance, research has shown that sulfated hyaluronic acid (s-HA) with selective binding properties for VEGF165a (the angiogenic isoform of VEGF165) can inhibit human umbilical vein endothelial cell (HUVEC) survival and proliferation, demonstrating its potential as a biomaterial for treating angiogenesis-related diseases (Dong-Kwon Lim et al., 2016).

2. Cancer Research

VEGF165 is significantly involved in the pathological angiogenesis associated with cancer. A study on breast cancer cells overexpressing VEGF165 or VEGF189 isoforms found distinct colonisation characteristics, suggesting that different VEGF isoforms have unique effects on cancer cell behavior and metastasis (M. Di Benedetto et al., 2015).

3. Regenerative Medicine

In the context of regenerative medicine, the overexpression of VEGF165 in myoblasts has been explored for therapeutic angiomyogenesis. This approach, which uses VEGF165-myoblasts transduced by various vectors, shows promise in revitalizing degenerative myocardium in heart failure and ischemic cardiomyopathy animal studies, highlighting its potential for tissue engineering and treatment of ischemia-related diseases (P. Law et al., 2012).

4. Neurology and Brain Injury

Research has also investigated the role of VEGF165 in neurology, specifically its effect following cerebral hypoxia-ischemia. Intranasal administration of recombinant this compound (rh-VEGF165) has been shown to increase vascular density in the cerebral cortex of newborn piglets without promoting neovascularization, suggesting its utility in treating hypoxic-ischemic encephalopathy (HIE) (Amit Jain et al., 2017).

5. Ophthalmology

In ophthalmology, the expression patterns of VEGF165 during the development of the vasculatures in fetal human eyes have been studied, revealing the temporal and spatial dynamics of VEGF165b (an anti-angiogenic form of VEGF165) in relation to eye development and potential implications for diseases such as retinopathy of prematurity (ROP) (T. Baba et al., 2012).

Mechanism of Action

Target of Action

Human Vascular Endothelial Growth Factor 165 (VEGF165) is a potent mediator of both angiogenesis and vasculogenesis in the fetus and adult . It primarily targets two tyrosine-kinase receptors, VEGFR-1 (flt-1) and VEGFR-2 (flk-1/KDR), which are expressed almost exclusively on endothelial cells . VEGF165 is the only splice variant that binds to co-receptors NRP-1 and NRP-2, which function to enhance VEGFR2 signaling .

Mode of Action

VEGF165 interacts with its targets by binding to heparan sulfate, which results in its retention on the cell surface and in the extracellular matrix . This binding leads to the activation of several pathways, including PI3K/Akt, p38 MAPK, FAK, and paxillin . These pathways are crucial for the regulation of angiogenesis, a process that involves the growth of new blood vessels from pre-existing ones .

Biochemical Pathways

The activation of the PI3K/Akt, p38 MAPK, FAK, and paxillin pathways by VEGF165 has downstream effects that promote angiogenesis and vascular permeability . These pathways also play a role in endothelial cell survival, growth, and migration . The expression of the VEGFA gene, which encodes VEGF165, is upregulated via hypoxia, estrogen, and NF-κB pathways .

Pharmacokinetics

It is known that vegf165 is a disulfide-linked homodimeric protein consisting of two 165 amino acid polypeptide chains . It has a predicted molecular weight of 19.2 kDa and migrates as an approximately 28.3 kDa band in SDS-PAGE under reducing conditions due to glycosylation .

Result of Action

The action of VEGF165 results in the proliferation and survival of endothelial cells, promoting angiogenesis and vascular permeability . This makes VEGF165 a crucial regulator of blood vessel development and tissue repair . It also has implications in various physiological and pathological processes, including the development of therapeutic strategies for diseases such as cancer .

Action Environment

The action of VEGF165 can be influenced by various environmental factors. For instance, hypoxia, inflammatory cytokines, and oncogenes can induce the expression of the VEGFA gene . Furthermore, the bioactivity of VEGF165 can be prolonged in cell culture . .

Future Directions

Research on VEGF165 is ongoing, with studies exploring its role in wound healing , its unique secretion characteristics , and its potential therapeutic applications in treating wound healing disorders . Understanding VEGF trafficking can reveal additional means by which tumor vascularization can be inhibited by pharmacological interventions .

Biochemical Analysis

Biochemical Properties

HUMAN VEGF165 is a glycosylated homodimer with a molecular weight of approximately 45 kDa. It is known for its ability to stimulate the proliferation, migration, and formation of endothelial cells. This compound interacts with several key biomolecules, including VEGF receptors (VEGFR1 and VEGFR2), heparan sulfate proteoglycans, and neuropilins. These interactions are essential for its angiogenic activity. For instance, binding to VEGFR2 activates downstream signaling pathways that promote endothelial cell survival and proliferation .

Cellular Effects

This compound exerts significant effects on various cell types, particularly endothelial cells. It promotes angiogenesis by stimulating endothelial cell proliferation, migration, and tube formation. Additionally, this compound enhances vascular permeability and supports the survival of endothelial cells under hypoxic conditions. It also influences cell signaling pathways, such as the PI3K/AKT and MAPK pathways, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound binds to its receptors VEGFR1 and VEGFR2 on the surface of endothelial cells. This binding triggers receptor dimerization and autophosphorylation, activating downstream signaling cascades. These cascades include the activation of the PI3K/AKT pathway, which promotes cell survival, and the MAPK pathway, which stimulates cell proliferation. This compound also interacts with co-receptors like neuropilins, enhancing its signaling efficiency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. It has been observed that this compound maintains its stability and biological activity for extended periods when stored under appropriate conditions. Repeated freeze-thaw cycles can lead to degradation and loss of activity. Long-term studies have shown that this compound can induce sustained angiogenic responses in vitro and in vivo, contributing to prolonged vascular growth and remodeling .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it promotes angiogenesis and enhances tissue repair without significant adverse effects. At higher doses, this compound can lead to excessive vascular permeability and edema. In some cases, high doses have been associated with the formation of abnormal blood vessels and potential toxicity. Therefore, careful dosage optimization is crucial for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways related to angiogenesis. It activates the PI3K/AKT and MAPK pathways, which are critical for endothelial cell survival, proliferation, and migration. Additionally, this compound influences the expression of various genes involved in vascular development and remodeling. It also interacts with enzymes and cofactors that regulate its activity and stability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It binds to heparan sulfate on the cell surface and in the extracellular matrix, facilitating its retention and localized activity. This compound is also internalized through receptor-mediated endocytosis, allowing it to exert its effects within the cell .

Subcellular Localization

This compound is primarily localized on the cell surface and in the extracellular matrix. It is secreted via a pathway involving the endoplasmic reticulum and Golgi apparatus. The glycosylation of this compound in the Golgi is essential for its proper secretion and function. Additionally, this compound can be shed from the plasma membrane, contributing to its availability in the extracellular environment .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for HUMAN VEGF165 involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry.", "Starting Materials": [ "Fmoc-protected amino acids (including Arg, Asn, Asp, Cys, Gln, Glu, His, Ile, Leu, Lys, Met, Phe, Pro, Ser, Thr, Trp, Tyr, and Val)", "Resin (polystyrene cross-linked with 1% divinylbenzene)", "Coupling reagents (such as HBTU, HATU, or PyBOP)", "Cleavage reagents (such as trifluoroacetic acid)", "Protecting groups (such as t-butyl for Asp and Glu side chains, and trityl for Cys side chains)" ], "Reaction": [ "Loading of the first amino acid onto the resin", "Fmoc deprotection using piperidine", "Coupling of the next Fmoc-protected amino acid using a coupling reagent", "Repeating steps 2-3 until the desired peptide sequence is obtained", "Cleavage of the peptide from the resin using a cleavage reagent", "Removal of protecting groups using appropriate reagents", "Purification of the crude peptide using HPLC", "Characterization of the purified peptide using mass spectrometry and other analytical techniques" ] }

CAS RN

127464-60-2

Molecular Formula

NULL

Molecular Weight

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.